6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine
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Overview
Description
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.125. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Sequential vs Multicomponent Reaction Approach : A study by Palka et al. (2014) describes a microwave-assisted synthesis method for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, employing a one-pot multicomponent procedure. This approach offers a straightforward synthesis route for these compounds (Palka et al., 2014).
Synthesis of Novel Derivatives : Research by Nagender et al. (2014) focused on synthesizing a series of novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, starting from 6-trifluoromethylpyridine-2(1H)one. This research highlights the potential for creating diverse derivatives with different biological activities (Nagender et al., 2014).
Biological and Medicinal Applications
Anticancer Agents : A study by Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds were screened for anticancer activity against various cancer cell lines, demonstrating the compound's potential as therapeutic agents (Chavva et al., 2013).
Cytotoxic Activity : Kurumurthy et al. (2014) synthesized 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic activity against human cancer cell lines. This study contributes to understanding these compounds' potential in cancer therapy (Kurumurthy et al., 2014).
Material Science and Chemistry Applications
- Solvent-Free Synthesis : Research by Aggarwal et al. (2012) compared solvent-free and solvent-mediated reactions for synthesizing 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. They found the solvent-free method to be more efficient and regiospecific, highlighting its utility in material science and chemistry (Aggarwal et al., 2012).
Mechanism of Action
Mode of Action
It is known that the compound’s unique physicochemical properties, attributed to the presence of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Biochemical Pathways
It is suggested that the compound may interact with various biochemical pathways due to its structural motif, which is commonly found in active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
The unique physicochemical properties of the compound, particularly the presence of the fluorine atom and the pyridine moiety, may influence its bioavailability .
Result of Action
It is known that the compound and its derivatives have been used in the protection of crops from pests, suggesting it may have significant biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . It is also noted to be air sensitive .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5-4(2-11-6)3-12-13-5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCNVZDKFUHJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)C=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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